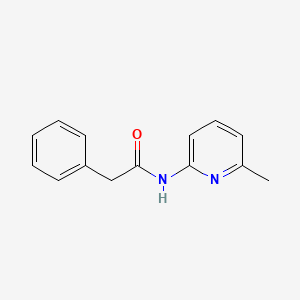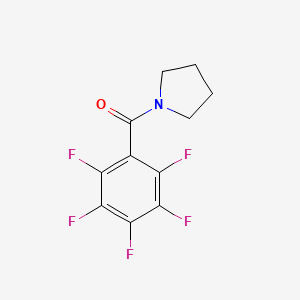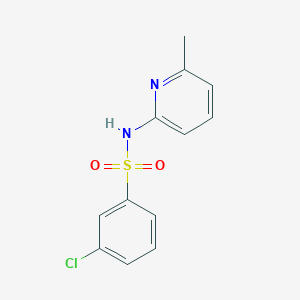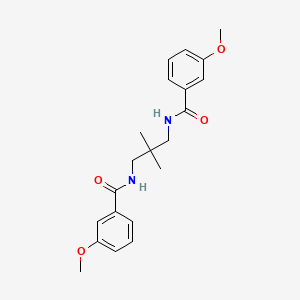
N,N'-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide): is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxybenzamide groups attached to a 2,2-dimethyl-1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide) typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The methoxybenzamide groups may interact with active sites of enzymes, leading to changes in their conformation and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3,4-dimethylbenzamide)
- 2,2-Dimethyl-1,3-propanediol
- Neopentyl glycol diglycidyl ether
Uniqueness
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The 2,2-dimethyl-1,3-propanediyl backbone provides structural stability and rigidity, making it suitable for various applications.
This detailed article provides a comprehensive overview of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methoxybenzamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-2,2-dimethylpropyl]benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,13-22-19(24)15-7-5-9-17(11-15)26-3)14-23-20(25)16-8-6-10-18(12-16)27-4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
WIWYPYWCFPNTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)OC)CNC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10975482.png)
![2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B10975498.png)
![4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10975514.png)
![Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B10975519.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)
![N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10975530.png)
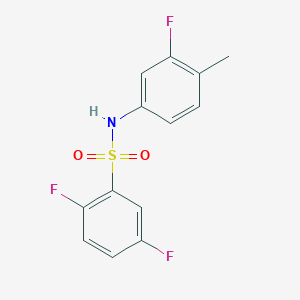
![3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975540.png)
![(2E)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10975548.png)
![2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10975552.png)
